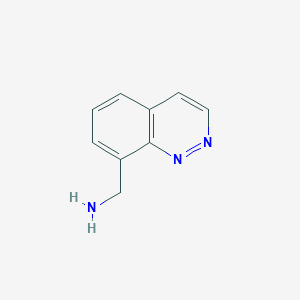![molecular formula C7H3Cl3N2 B13120117 2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
2,4,7-Trichloro-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7-Trichloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4,7-trichloroaniline with formic acid and formaldehyde. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole compound. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The scalability of the synthesis method is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反应分析
Types of Reactions
2,4,7-Trichloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzimidazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions with various aryl or alkyl halides, leading to the formation of new C-C bonds. Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex benzimidazole-based structures with enhanced properties.
科学研究应用
2,4,7-Trichloro-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives have shown activity against bacterial and fungal infections, as well as certain types of cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 2,4,7-Trichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
2,4,7-Trichloro-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2,4-Dichloro-1H-benzo[d]imidazole: This compound has two chlorine atoms on the benzimidazole ring and exhibits similar reactivity but may have different biological activities.
2,4,5-Trichloro-1H-benzo[d]imidazole: With chlorine atoms at positions 2, 4, and 5, this compound has a different substitution pattern, which can affect its chemical and biological properties.
2,4,6-Trichloro-1H-benzo[d]imidazole: The presence of chlorine atoms at positions 2, 4, and 6 gives this compound unique properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of chlorine atoms at positions 2, 4, and 7 can enhance its stability and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H3Cl3N2 |
|---|---|
分子量 |
221.5 g/mol |
IUPAC 名称 |
2,4,7-trichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H,11,12) |
InChI 键 |
RCQJPWSJKXXWPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1Cl)NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


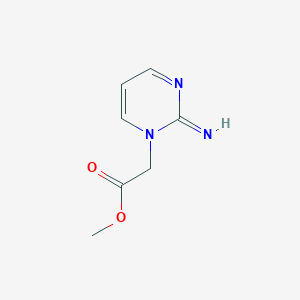


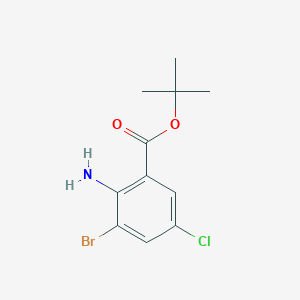
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)

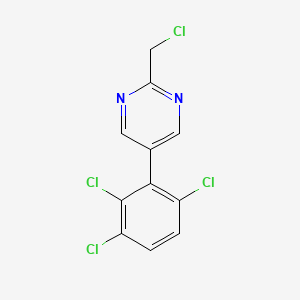
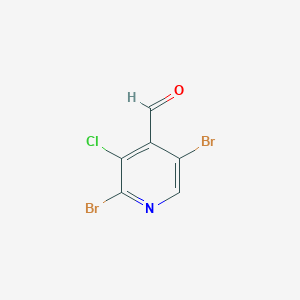
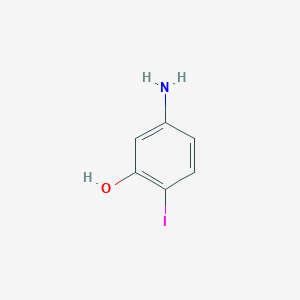
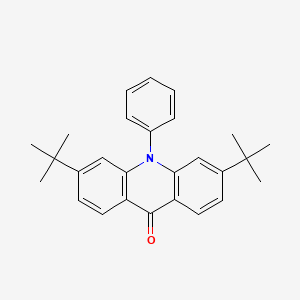
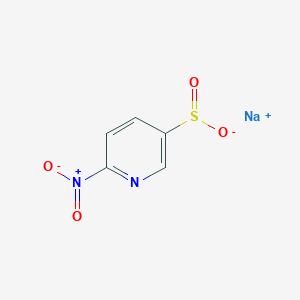

![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
